molecular formula C10H15N5O2S B5813101 1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide

1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide

货号 B5813101
分子量: 269.33 g/mol
InChI 键: QFABAPKJQRULLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MPT0B392 is a small molecule compound that was developed as a potent inhibitor of tubulin polymerization. It has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, MPT0B392 has also demonstrated anti-inflammatory and anti-angiogenic properties, making it a promising therapeutic agent for various diseases.

作用机制

The mechanism of action of MPT0B392 involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, MPT0B392 disrupts the formation of microtubules, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
MPT0B392 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, MPT0B392 has been shown to induce G2/M cell cycle arrest, inhibit the expression of anti-apoptotic proteins, and activate caspase-dependent apoptosis. In addition, MPT0B392 has also been shown to inhibit tumor angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

实验室实验的优点和局限性

One of the main advantages of MPT0B392 is its potent anti-cancer activity, which makes it a promising therapeutic agent for various types of cancer. In addition, MPT0B392 has also demonstrated anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for other diseases. However, one of the limitations of MPT0B392 is its low solubility, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research and development of MPT0B392. One area of focus is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. In addition, further studies are needed to determine the optimal dosage and administration route for MPT0B392 in vivo. Furthermore, the potential of MPT0B392 as a combination therapy with other anti-cancer agents should be explored. Finally, the potential of MPT0B392 as a therapeutic agent for other diseases, such as inflammation and angiogenesis, should be further investigated.
In conclusion, MPT0B392 is a novel compound that has shown promising results in preclinical studies as a therapeutic agent for cancer, inflammation, and angiogenesis. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the inhibition of cell division and the induction of apoptosis. While there are limitations to its use, such as its low solubility, further research and development of MPT0B392 could lead to the development of a potent and effective therapeutic agent for various diseases.

合成方法

The synthesis of MPT0B392 involves a series of chemical reactions, starting with the preparation of 1H-pyrazole-3-carboxamide. This is followed by the addition of a morpholine group and a carbonothioyl group to the pyrazole ring, resulting in the formation of MPT0B392. The synthesis of MPT0B392 has been optimized to improve its yield and purity, making it suitable for further research and development.

科学研究应用

MPT0B392 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and angiogenesis. In cancer research, MPT0B392 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. In addition, MPT0B392 has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

属性

IUPAC Name

1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-14-3-2-8(12-14)9(16)11-10(18)13-15-4-6-17-7-5-15/h2-3H,4-7H2,1H3,(H2,11,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABAPKJQRULLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC(=S)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。